molecular formula C24H23N5O4 B253729 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No. B253729
M. Wt: 445.5 g/mol
InChI Key: QKOXKHABFCQPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, also known as DPPD, is a chemical compound that has shown potential in various scientific research applications. The synthesis method involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid with 4-ethoxyaniline and ethyl acetoacetate followed by cyclization with hydrazine hydrate.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is not fully understood. However, studies have suggested that it may exert its antioxidant and anti-inflammatory effects by modulating the activity of various enzymes and signaling pathways. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of pro-inflammatory mediators. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Studies have also suggested that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal models, with no significant adverse effects reported. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is stable and can be easily synthesized in the lab. However, one of the limitations of using N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo or in cell culture experiments.

Future Directions

There are several future directions for research on N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies are needed to further elucidate the mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide and its effects on various signaling pathways. In addition, research is needed to optimize the synthesis and formulation of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide for improved solubility and bioavailability. Overall, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide shows great promise as a therapeutic agent for various diseases, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid with 4-ethoxyaniline and ethyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then cyclized with hydrazine hydrate to form N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. The reaction can be carried out in various solvents such as ethanol, dimethylformamide, and acetonitrile. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has shown potential in various scientific research applications. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. Studies have shown that N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can scavenge free radicals and protect cells from oxidative stress. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has shown promising anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Molecular Formula

C24H23N5O4

Molecular Weight

445.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-ethoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C24H23N5O4/c1-4-33-19-12-10-17(11-13-19)28-15-14-20(30)22(26-28)23(31)25-21-16(2)27(3)29(24(21)32)18-8-6-5-7-9-18/h5-15H,4H2,1-3H3,(H,25,31)

InChI Key

QKOXKHABFCQPGK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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